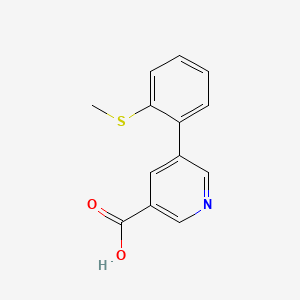

5-(2-(Methylthio)phenyl)nicotinic acid

Description

Properties

IUPAC Name |

5-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-11(12)9-6-10(13(15)16)8-14-7-9/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTQHAHPYZFVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Methylthio)phenyl)nicotinic acid typically involves a multi-step process:

Starting Material: The synthesis begins with 2-phenylpyridine-4-carboxaldehyde.

Thioether Formation: The aldehyde reacts with methylthiol to form 2-(methylthio)phenylpyridine.

Nitration: The thioether undergoes nitration to form the corresponding nitro compound.

Reduction: The nitro compound is then reduced to yield this compound[][1].

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Methylthio)phenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group in intermediates can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride are common.

Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(2-(Methylthio)phenyl)nicotinic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis.

Biology: Investigated for its potential biological activities.

Medicine: Explored for its pharmacological properties.

Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of 5-(2-(Methylthio)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-(2-(Methylthio)phenyl)nicotinic acid with structurally related compounds, highlighting substituent variations, molecular formulas, molecular weights, and key physical properties.

Key Observations from Comparative Analysis

Substituent Effects on Physicochemical Properties

- Acetyl groups (e.g., 5-(4-Acetylphenyl)nicotinic acid) may reduce solubility in aqueous media but improve lipid membrane permeability .

- Furyl substituents (e.g., 5-(2-Furyl)nicotinic acid) contribute to high thermal stability (mp 261–263°C), making them suitable for high-temperature applications .

Methylthio vs. Phenylthio Groups:

- Methylthio (-SMe) groups (as in the target compound) offer moderate electron-donating effects compared to phenylthio (-SPh) derivatives (e.g., 2-[(4-Methylphenyl)thio]nicotinic acid), which may influence redox stability and metabolic pathways .

Biological Activity

5-(2-(Methylthio)phenyl)nicotinic acid (CAS No. 1261964-02-6) is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects, and applications based on various research findings.

- Molecular Formula: C13H11NO2S

- Molecular Weight: 245.296 g/mol

The compound's structure includes a nicotinic acid moiety modified by a methylthio group on the phenyl ring, which influences its biological activity.

This compound interacts with various biological targets, primarily through:

- Enzyme Inhibition: It can inhibit specific enzymes, affecting metabolic pathways and cellular functions.

- Receptor Binding: The compound may act as a ligand for certain receptors, modulating their activity and influencing signaling pathways.

The exact mechanisms are still under investigation, but preliminary studies suggest that it may influence pathways such as the MAPK/ERK signaling cascade, which is critical for cell proliferation and differentiation.

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit antimicrobial properties. Specifically:

- Minimum Inhibitory Concentration (MIC): Some related compounds have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 1.95 to 15.62 µg/mL .

- Mechanism of Action in Antimicrobial Activity: The antimicrobial effects are believed to stem from the compound's ability to enhance immune responses and increase the bactericidal activity of neutrophils .

Cytotoxicity

While some derivatives show promise in antimicrobial activity, they also need to be evaluated for cytotoxicity:

- Cytotoxic Effects: Studies have indicated that at higher concentrations, compounds similar to this compound can exhibit cytotoxic effects on various cell lines. Dose optimization is crucial to mitigate these effects while maximizing therapeutic benefits.

Synthesis and Evaluation

A series of experiments have synthesized various derivatives of nicotinic acid, including this compound. These compounds were evaluated for their biological activities:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 1 | 1.95 | Against Staphylococcus epidermidis |

| Compound 2 | 7.81 | Against MRSA Staphylococcus aureus |

| Compound 3 | Variable | Cytotoxicity in cancer cell lines |

This table summarizes the antimicrobial efficacy of selected compounds derived from nicotinic acid.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-(Methylthio)phenyl)nicotinic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis likely involves introducing the methylthio group to the phenyl ring via nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates can react with methyl iodide under basic conditions. Subsequent coupling of the substituted phenyl group to the nicotinic acid backbone may employ Suzuki-Miyaura cross-coupling using a palladium catalyst . Esterification (if needed) can be catalyzed by sulfuric acid or HCl, followed by hydrolysis to yield the carboxylic acid . Optimization includes adjusting reaction time, temperature, and catalyst loading.

- Key Validation : Structural confirmation via H/C NMR and mass spectrometry ensures product integrity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Purity Analysis : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .

- Structural Confirmation : H NMR (for methylthio protons at δ ~2.5 ppm) and C NMR (for carbonyl at ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected: ~275 g/mol) .

Q. How should researchers handle stability and storage of this compound?

- Methodology : Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation of the methylthio group. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways . Use TLC or HPLC to monitor purity over time .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the methylthio group in biological activity?

- Methodology : Synthesize analogs with substituents like methoxy, hydroxyl, or halogens in place of methylthio. Compare their bioactivity (e.g., enzyme inhibition, antimicrobial assays). Molecular docking studies can predict interactions with target proteins (e.g., cytochrome P450 enzymes) .

- Data Contradictions : Methylthio groups may enhance lipophilicity but could also increase metabolic instability, requiring in vitro microsomal stability assays to resolve discrepancies .

Q. What strategies optimize catalytic coupling reactions using this compound as an intermediate?

- Methodology : For Suzuki couplings, use Pd(PPh) or PdCl(dppf) with boronic acids. Optimize solvent (e.g., DMF/water), base (KCO), and microwave-assisted heating to improve yield . Monitor reaction progress via LC-MS and isolate products using flash chromatography .

Q. How can researchers address conflicting data on the compound’s reactivity in acidic/basic environments?

- Methodology : Conduct pH-dependent stability studies (pH 1–14, 37°C). Use H NMR to track decomposition (e.g., methylthio oxidation to sulfoxide). Compare results with computational models (DFT calculations) to predict reactive sites .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.